molecular formula C10H15N3O2 B13983520 4-Methoxy-6-morpholinopyridin-3-amine

4-Methoxy-6-morpholinopyridin-3-amine

Cat. No.: B13983520
M. Wt: 209.24 g/mol
InChI Key: UNKYQGWXSAVISR-UHFFFAOYSA-N
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Description

4-Methoxy-6-morpholinopyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of aminopyridine derivatives, which are frequently employed as key synthetic intermediates or core scaffolds in the development of bioactive molecules . While specific biological data for this compound may be limited, its structure, featuring both a morpholine ring and a methoxy-substituted pyridinamine, is commonly found in compounds designed to modulate various biological targets . Related morpholinopyridinamine structures are utilized in drug discovery efforts, particularly in the synthesis of potential kinase inhibitors and other targeted therapies . The morpholine group often contributes to the molecule's solubility and its ability to engage in key hydrogen-bonding interactions with biological targets. Researchers value this compound for its versatility as a building block to create more complex structures for screening and development. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with safe laboratory practices.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-6-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H15N3O2/c1-14-9-6-10(12-7-8(9)11)13-2-4-15-5-3-13/h6-7H,2-5,11H2,1H3

InChI Key

UNKYQGWXSAVISR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N)N2CCOCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-6-morpholinopyridin-3-amine

Detailed Synthetic Route

Step 1: Preparation of 4-(5-nitro-pyridin-2-yl)morpholine
  • Starting from 2-chloro-5-nitro-pyridine, a nucleophilic aromatic substitution is performed with morpholine in the presence of triethylamine in dichloromethane at room temperature for 3 hours.
  • The reaction mixture is then worked up by aqueous extraction and organic layer isolation to yield 4-(5-nitro-pyridin-2-yl)morpholine as a yellow solid with a 100% yield.
  • Characterization: LCMS m/e 210 (M+H).
Step 2: Catalytic Hydrogenation to 6-morpholinopyridin-3-amine
  • The nitro intermediate is subjected to hydrogenation using 10% palladium on activated carbon catalyst in ethyl acetate at 20°C under hydrogen pressure (~50 psi) for 3 hours.
  • This reduces the nitro group to an amino group, yielding 6-morpholinopyridin-3-amine as a light red solid.
  • Characterization: LCMS m/e 180 (M+H).
Step 3: Introduction of the Methoxy Group at the 4-Position
  • The methoxy group can be introduced via methylation or by starting from a methoxy-substituted precursor.
  • One approach involves using 4-methoxyaniline derivatives or anisidine as starting materials, which are acylated and then subjected to further transformations to achieve the desired substitution pattern.

Alternative Synthetic Routes and Modifications

  • Variations include the use of Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions to introduce different substituents on the pyridine ring or to modify the morpholine moiety.
  • For example, morpholine substitution at the 6-position can be achieved by nucleophilic substitution on halogenated pyridines, followed by coupling reactions to install additional functional groups.
  • Catalytic hydrogenation remains a key step for converting nitro groups to amines in these synthetic routes.

Data Tables Summarizing Preparation Details

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Yield (%) Characterization Data
1 Nucleophilic Aromatic Substitution 2-chloro-5-nitro-pyridine Morpholine, Triethylamine, DCM RT, 3 h 4-(5-nitro-pyridin-2-yl)morpholine 100 LCMS m/e 210 (M+H)
2 Catalytic Hydrogenation 4-(5-nitro-pyridin-2-yl)morpholine 10% Pd/C, H2, Ethyl acetate 20°C, 50 psi H2, 3 h 6-morpholinopyridin-3-amine Crude LCMS m/e 180 (M+H)
3 Methoxy Group Introduction Amino-pyridine derivatives Methylation agents or methoxy-substituted precursors Varied (acid/base catalysis) 4-Methoxy-6-morpholinopyridin-3-amine Variable NMR, LCMS, HRMS

Research Findings and Notes on Preparation

  • The hydrogenation step is critical and typically uses palladium on carbon catalysts under mild conditions (room temperature, moderate hydrogen pressure), ensuring high selectivity and conversion.
  • The nucleophilic substitution with morpholine is efficient under mild conditions without requiring elevated temperatures or harsh reagents.
  • Alternative methods for methoxy group introduction include acylation followed by condensation and deacylation steps, as reported in related aromatic amine syntheses.
  • The compound’s unique combination of morpholine and methoxy substituents confers distinct biological activities, including antiproliferative effects against cancer cell lines, which underscores the importance of efficient synthetic access.
  • Purification typically involves standard organic workup, extraction, and chromatographic techniques such as flash chromatography or crystallization to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-morpholinopyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methoxy or morpholine groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-6-morpholinopyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-morpholinopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Methoxy-6-morpholinopyridin-3-amine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methoxy-6-morpholinopyridin-3-amine 4-OCH₃, 6-morpholine, 3-NH₂ C₁₀H₁₅N₃O₂ 209.25 High solubility; kinase inhibitor candidate
6-Morpholinopyridin-3-amine 6-morpholine, 3-NH₂ C₉H₁₃N₃O 179.22 Intermediate in synthesis (e.g., for compound 8 in )
2-Methyl-6-morpholinopyridin-3-amine 2-CH₃, 6-morpholine, 3-NH₂ C₁₀H₁₅N₃O 193.25 Reduced polarity due to methyl group; structural analog
6-Methoxypyridin-3-amine 6-OCH₃, 3-NH₂ C₆H₈N₂O 124.14 Simpler structure; lower molecular weight
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-(4-Cl-2-Me-phenoxy), 3-NH₂ C₁₂H₁₁ClN₂O 234.68 Increased lipophilicity; potential agrochemical applications

Physicochemical Properties

  • Solubility: The morpholine group in 4-Methoxy-6-morpholinopyridin-3-amine enhances water solubility compared to compounds with aromatic substituents (e.g., 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine).
  • Electronic Effects: The 4-methoxy group donates electron density via resonance, altering reactivity compared to 2-Methyl-6-morpholinopyridin-3-amine, where the methyl group exerts inductive effects only.
  • Lipophilicity (logP): Target compound: Estimated logP ~1.5 (balanced by morpholine and methoxy). 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine: Higher logP (~3.2) due to aromatic chloro-methylphenoxy group .

Q & A

Q. How should researchers validate the purity of 4-Methoxy-6-morpholinopyridin-3-amine batches before biological testing?

  • Methodological Answer :
  • HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Confirm purity ≥95% and check for trace solvents (GC-MS) .

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